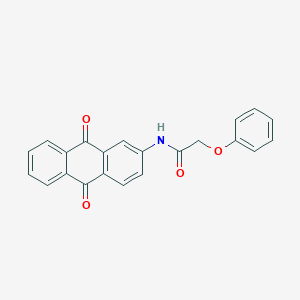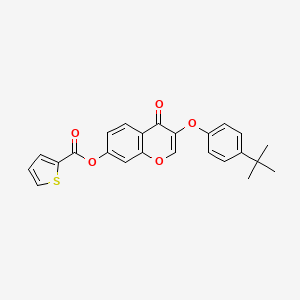![molecular formula C22H19F2N3OS2 B11636145 2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-1-(2,6-ジフルオロフェニル)-4-[2-(エチルスルファニル)-3-チエニル]-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリルは、複数の官能基を組み合わせた独自の構造を持つ複雑な有機化合物です。
製法
2-アミノ-1-(2,6-ジフルオロフェニル)-4-[2-(エチルスルファニル)-3-チエニル]-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリルの合成には、いくつかの工程が含まれます。合成経路は通常、キノリンコアの調製から始まり、その後、アミノ基、ジフルオロフェニル基、エチルスルファニル基、およびチエニル基が導入されます。反応条件は、目的の生成物を高い収率と純度で得るために、特定の触媒と溶媒を必要とする場合が多いです。 工業的な製造方法では、これらの反応条件を最適化することで、効率とコスト効率を維持しながら、合成をスケールアップすることがあります .
準備方法
The synthesis of 2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the amino, difluorophenyl, ethylsulfanyl, and thienyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
この化合物は、以下を含むさまざまなタイプの化学反応を起こす可能性があります。
酸化: エチルスルファニル基は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: キノリン環のカルボニル基は、アルコールを形成するために還元される可能性があります。
置換: アミノ基は求核置換反応に参加することができ、さまざまな置換基を導入することができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤があります。 .
科学研究への応用
2-アミノ-1-(2,6-ジフルオロフェニル)-4-[2-(エチルスルファニル)-3-チエニル]-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリルは、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 独自の構造により、生物学的プロセスを研究するためのプローブとして役立ちます。
科学的研究の応用
2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes due to its unique structure.
Industry: Used in the development of new materials with specific properties
作用機序
この化合物の作用機序には、特定の分子標的との相互作用が含まれます。アミノ基とジフルオロフェニル基は、酵素や受容体と相互作用し、それらの活性を調節する可能性があります。エチルスルファニル基とチエニル基は、化合物の結合親和性と特異性に影響を与える可能性があります。 関与する正確な経路は、特定のアプリケーションと標的に依存します .
類似の化合物との比較
他の類似の化合物と比較して、2-アミノ-1-(2,6-ジフルオロフェニル)-4-[2-(エチルスルファニル)-3-チエニル]-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボニトリルは、官能基の独自の組み合わせにより際立っています。類似の化合物には以下が含まれます。
- 2-アミノ-1-(2,6-ジフルオロフェニル)エチルベンジルアミン
- 2-アミノ-1-(2,6-ジフルオロフェニル)エチルメチルアミン これらの化合物は、構造的類似性を共有していますが、特定の官能基と全体的な構造が異なり、化学的性質と用途が異なります .
類似化合物との比較
Compared to other similar compounds, 2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
特性
分子式 |
C22H19F2N3OS2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
2-amino-1-(2,6-difluorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19F2N3OS2/c1-2-29-22-12(9-10-30-22)18-13(11-25)21(26)27(16-7-4-8-17(28)19(16)18)20-14(23)5-3-6-15(20)24/h3,5-6,9-10,18H,2,4,7-8,26H2,1H3 |
InChIキー |
QASTUXAONUAJMR-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC=C4F)F)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
![8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine](/img/structure/B11636136.png)
![ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636166.png)
![Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11636170.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)
